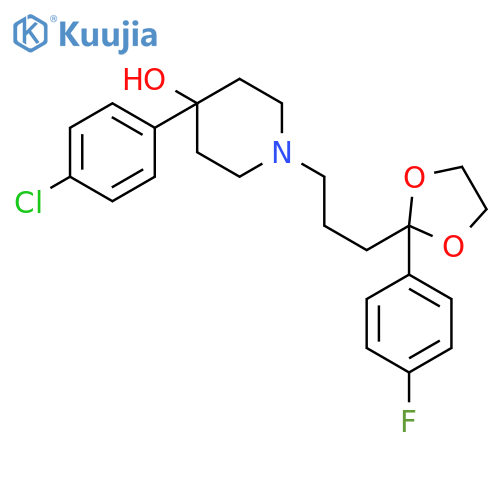

Cas no 56660-99-2 (4-(4-Chlorophenyl)-1-3-2-(4-fluorophenyl)-1,3-dioxolan-2-ylpropyl-4-piperidinol)

4-(4-Chlorophenyl)-1-3-2-(4-fluorophenyl)-1,3-dioxolan-2-ylpropyl-4-piperidinol 化学的及び物理的性質

名前と識別子

-

- 4-Piperidinol,4-(4-chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-

- 4-(4-chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperidin-4-ol

- 4-(p-Chlorophenyl)-1-[3-[2-(p-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperidin-4-ol

- [14C]-Haloperidol-ethylenketal

- < 14C> -Haloperidol-ethylenketal

- 4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-1,1-ethylenedioxy-1-(p-fluorophenyl)butane

- 4-(p-Chlorophenyl)-1-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-piperidinol

- 4-< 4-(4-chlorophenyl)-4-hydroxypiperidino> -1,1-ethylenedioxy-1-(4-fluorophenyl)butane

- 4-Piperidinol, 4-(p-chlorophenyl)-1-(3-(2-(p-fluoropheny

- AC1MIGJS

- BRN 1514587

- CTK8J3598

- LS-116918

- 4-(4-Chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-4-piperidinol

- DTXSID30205228

- 4-Piperidinol, 4-(p-chlorophenyl)-1-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-

- 56660-99-2

- 4-(4-Chlorophenyl)-1-3-2-(4-fluorophenyl)-1,3-dioxolan-2-ylpropyl-4-piperidinol

-

- インチ: InChI=1S/C23H27ClFNO3/c24-20-6-2-18(3-7-20)22(27)11-14-26(15-12-22)13-1-10-23(28-16-17-29-23)19-4-8-21(25)9-5-19/h2-9,27H,1,10-17H2

- InChIKey: BUJLOFQXOPFTPX-UHFFFAOYSA-N

- ほほえんだ: C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC3(OCCO3)C4=CC=C(C=C4)F

計算された属性

- せいみつぶんしりょう: 419.16651

- どういたいしつりょう: 419.166

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 6

- 複雑さ: 506

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 41.9Ų

じっけんとくせい

- 密度みつど: 1.246

- ふってん: 549.1°Cat760mmHg

- フラッシュポイント: 285.9°C

- 屈折率: 1.572

- PSA: 41.93

- LogP: 4.38040

4-(4-Chlorophenyl)-1-3-2-(4-fluorophenyl)-1,3-dioxolan-2-ylpropyl-4-piperidinol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C380940-25mg |

4-(4-Chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-4-piperidinol |

56660-99-2 | 25mg |

$ 1074.00 | 2023-04-18 | ||

| TRC | C380940-10mg |

4-(4-Chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-4-piperidinol |

56660-99-2 | 10mg |

$ 442.00 | 2023-04-18 | ||

| TRC | C380940-5mg |

4-(4-Chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-4-piperidinol |

56660-99-2 | 5mg |

$ 236.00 | 2023-04-18 | ||

| TRC | C380940-50mg |

4-(4-Chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-4-piperidinol |

56660-99-2 | 50mg |

$ 1837.00 | 2023-04-18 |

4-(4-Chlorophenyl)-1-3-2-(4-fluorophenyl)-1,3-dioxolan-2-ylpropyl-4-piperidinol 関連文献

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

4-(4-Chlorophenyl)-1-3-2-(4-fluorophenyl)-1,3-dioxolan-2-ylpropyl-4-piperidinolに関する追加情報

4-(4-Chlorophenyl)-1-3-2-(4-fluorophenyl)-1,3-dioxolan-2-ylpropyl-4-piperidinol: A Comprehensive Overview

The compound with CAS No. 56660-99-2, known as 4-(4-Chlorophenyl)-1-3-2-(4-fluorophenyl)-1,3-dioxolan-2-ylpropyl-4-piperidinol, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a piperidinol backbone, a dioxolan ring, and substituents such as 4-chlorophenyl and 4-fluorophenyl groups. The presence of these functional groups contributes to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of this compound in the development of advanced materials and pharmaceutical agents. For instance, researchers have explored its role in the synthesis of bioactive molecules, where the piperidinol moiety plays a crucial role in enhancing the compound's pharmacokinetic properties. The dioxolan ring, on the other hand, has been shown to improve the stability of the molecule under various environmental conditions.

The 4-chlorophenyl and 4-fluorophenyl substituents are particularly interesting due to their ability to modulate the electronic properties of the molecule. These groups can influence the compound's reactivity in both organic and biochemical reactions. Recent research has demonstrated that these substituents can be utilized in the design of novel catalysts for industrial applications, where selectivity and efficiency are paramount.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitutions and cyclizations. The use of modern synthetic techniques, such as microwave-assisted synthesis and catalytic cross-coupling reactions, has significantly improved the yield and purity of this compound. These advancements have made it more accessible for large-scale production and application in various industries.

The applications of this compound are diverse and span across multiple disciplines. In pharmaceuticals, it has been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit key inflammatory pathways. Additionally, it has shown promise in the development of novel antibiotics, where its unique structure contributes to antibacterial activity against drug-resistant strains.

In materials science, this compound has been utilized as a precursor for the synthesis of advanced polymers and composites. Its ability to form stable cross-links with other monomers makes it an ideal candidate for high-performance materials used in aerospace and automotive industries.

From an environmental perspective, recent studies have focused on the biodegradation and toxicity profiles of this compound. Researchers have found that under specific environmental conditions, such as those found in wastewater treatment plants, this compound can undergo efficient biodegradation without posing significant risks to aquatic ecosystems.

In conclusion, 4-(4-Chlorophenyl)-1-3-2-(4-fluorophenyl)-1,3-dioxolan-2-ylpropyl-4-piperidinol (CAS No. 56660-99-2) is a versatile compound with immense potential across various fields. Its unique structure and functional groups make it a valuable tool in both academic research and industrial applications. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing modern science and technology.

56660-99-2 (4-(4-Chlorophenyl)-1-3-2-(4-fluorophenyl)-1,3-dioxolan-2-ylpropyl-4-piperidinol) 関連製品

- 2034576-41-3(3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile)

- 1805388-09-3(5-(Aminomethyl)-3-cyano-2-(difluoromethyl)-4-fluoropyridine)

- 1357624-97-5(1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio]-)

- 1096815-42-7(1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid)

- 2243515-59-3(Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate)

- 90557-39-4(BENZENEACETONITRILE, 5-AMINO-2-METHOXY-)

- 2649064-20-8(5-(bromomethyl)-N-(4-iodophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine)

- 2228216-75-7(tert-butyl N-4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenylcarbamate)

- 59770-98-8(1-Bromo-3-(1-bromoethyl)benzene)

- 1060284-87-8(1-methyl-2-oxo-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenyl-1,2-dihydropyridine-3-carboxamide)